molecular formula C9H4ClN B2913435 2-Chloro-5-ethynylbenzonitrile CAS No. 2497525-62-7

2-Chloro-5-ethynylbenzonitrile

Cat. No. B2913435
CAS RN: 2497525-62-7
M. Wt: 161.59
InChI Key: ICDVOKVUJFBBEB-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynylbenzonitrile is a chemical compound with the molecular formula C9H4ClN . It is used in various chemical reactions and has significant importance in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-ethynylbenzonitrile consists of a benzene ring with a chlorine atom and a nitrile group attached to it . The exact structure can be determined through techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

2-Chloro-5-ethynylbenzonitrile is a powder with a molecular weight of 161.59 . It has a storage temperature of 4 degrees Celsius . More detailed physical and chemical properties can be determined through further analysis.

Scientific Research Applications

Structural and Optical Properties

Research into the structural and optical properties of related compounds, such as 4H-pyrano[3, 2-c]quinoline derivatives, highlights their potential in thin film applications. These compounds exhibit significant optical properties determined by spectrophotometer measurements, suggesting their utility in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties

Another study on 4H-pyrano[3,2-c]quinoline derivatives focuses on their photovoltaic properties and applications in organic–inorganic photodiode fabrication. This research underlines the potential of these materials in developing efficient photodiodes, with specific attention to the electrical properties and device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Gas Sensing Applications

Ethynylated-thiourea derivatives have been developed for resistive-type carbon dioxide (CO2) gas sensors. The study demonstrates the materials' effectiveness in CO2 detection, showcasing their promising applications in environmental monitoring and safety (Daud, Wahid, & Khairul, 2019).

Photochemistry

The photochemical behavior of substituted 4-halogenophenols, including those with a CN substituent, provides insights into the chemical reactions under light exposure. This knowledge is crucial for applications in photodegradation of pollutants and in the design of photo-responsive materials (Bonnichon, Grabner, Guyot, & Richard, 1999).

Porous Materials

Research on the molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene with silver salts has revealed nearly invariant pseudohexagonal porous structures, which are significant for their potential applications in catalysis, gas storage, and separation technologies (Kiang, Gardner, Lee, Xu, & Lobkovsky, 1999).

Future Directions

The future directions of research on 2-Chloro-5-ethynylbenzonitrile could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

2-chloro-5-ethynylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDVOKVUJFBBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethynylbenzonitrile

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